

Application Notes and Protocols: DS-8895a in Breast Cancer Xenograft Models

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Compound of Interest

Compound Name: DS-8895

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These application notes provide a detailed overview of the preclinical evaluation of **DS-8895a**, an afucosylated humanized anti-EphA2 monoclonal antibody, in breast cancer xenograft models. The information contained herein is intended to guide researchers in the design and execution of similar preclinical studies.

Introduction

DS-8895a is a monoclonal antibody designed to target the EphA2 receptor, a receptor tyrosine kinase that is overexpressed in various cancers, including breast cancer, and is often associated with poor prognosis.^[1] The primary mechanism of action of **DS-8895a** is Antibody-Dependent Cellular Cytotoxicity (ADCC).^[1] By being afucosylated, the antibody exhibits enhanced binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to a more potent anti-tumor response.^[1] Preclinical studies have demonstrated the dose-dependent efficacy of **DS-8895a** in inhibiting tumor growth in a triple-negative breast cancer xenograft model.^[1]

It is important to note that while preclinical results were promising, the clinical development of **DS-8895a** was halted due to low tumor uptake observed in a Phase 1 clinical trial.^{[2][3]} This highlights the critical challenge of translating preclinical efficacy to clinical benefit.

Data Presentation

Table 1: In Vivo Antitumor Activity of DS-8895a in MDA-MB-231 Breast Cancer Xenograft Model

Treatment Group (n=10 per group)	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm ³) ± SEM (Day 45)	P-value vs. Vehicle
Vehicle	-	Once a week for 4 weeks (i.p.)	Not explicitly stated, used as control	-
DS-8895a	0.01	Once a week for 4 weeks (i.p.)	Not statistically significant	>0.05
DS-8895a	0.03	Once a week for 4 weeks (i.p.)	Statistically significant inhibition	P = 0.0356
DS-8895a	0.1	Once a week for 4 weeks (i.p.)	Statistically significant inhibition	P = 0.0086
DS-8895a	0.3	Once a week for 4 weeks (i.p.)	Statistically significant inhibition	P < 0.0001
DS-8895a	1	Once a week for 4 weeks (i.p.)	Statistically significant inhibition	P < 0.0001
DS-8895a	3	Once a week for 4 weeks (i.p.)	Statistically significant inhibition	P < 0.0001

Data summarized from Hasegawa et al., 2016.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy of DS-8895a in a Subcutaneous Breast Cancer Xenograft

Model

1. Cell Line and Culture:

- Cell Line: MDA-MB-231 (human breast adenocarcinoma, triple-negative). This cell line is known to be EphA2-positive.[1]
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Animal Model:

- Species: Athymic nude mice (e.g., BALB/c nude).
- Age/Weight: 6-8 weeks old.
- Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Inoculation:

- Harvest MDA-MB-231 cells during the exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inoculate 5×10^6 cells in a volume of 100 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

- Test Article: **DS-8895a**.
- Vehicle: A suitable sterile vehicle (e.g., PBS).
- Preparation: Dilute **DS-8895a** to the desired concentrations with the vehicle.
- Administration: Administer **DS-8895a** or vehicle intraperitoneally (i.p.) once a week for four consecutive weeks.^[4]

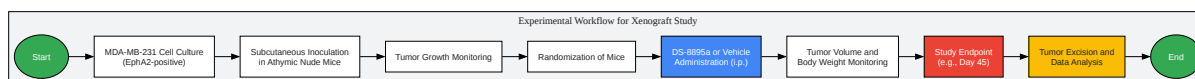
6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., day 45), euthanize the mice and excise the tumors.^[4]
- Weigh the excised tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

7. Statistical Analysis:

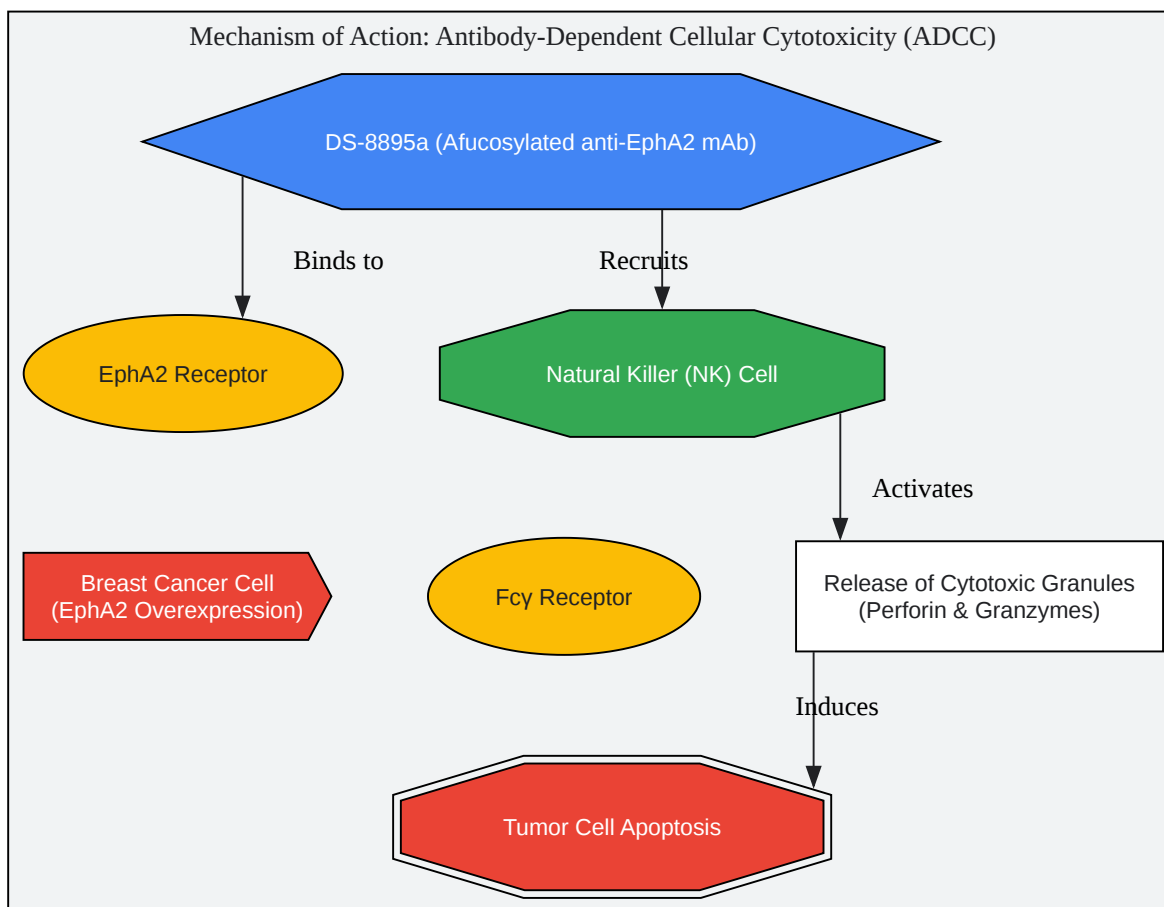
- Analyze the differences in tumor volume between the treatment and control groups using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test for multiple comparisons.^[4]
- A p-value of < 0.05 is typically considered statistically significant.

Visualizations



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Caption: Experimental workflow for evaluating **DS-8895a** in a breast cancer xenograft model.



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Caption: **DS-8895a** mediates ADCC against EphA2-expressing breast cancer cells.

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References

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